![molecular formula C22H23N3O6S2 B2959251 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 892857-60-2](/img/structure/B2959251.png)

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

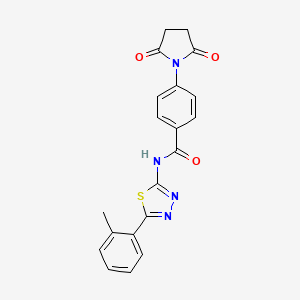

The compound “N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is a derivative of thiazole/thiadiazole/benzothiazole based thiazolidinone . These derivatives have been studied for their potential inhibitory activity against the main protease of SARS-CoV-2 .

Synthesis Analysis

The synthesis of similar compounds involves varying the donor groups while keeping the BTZ (benzo[c][1,2,5]thiadiazole) acceptor group the same . This allows for systematic modification of the compound’s optoelectronic and photophysical properties .Molecular Structure Analysis

The presence of a 6-CN substituent on the benzothiazole ring in combination with 2-Cl, 6-F substitution on a benzene ring is beneficial for the inhibitory activity . Replacement of 6-CN by 6-Cl and 2-Cl,6-F by 4-F substituents at benzothiazole and benzene rings, respectively, led to the formation of the compound .Chemical Reactions Analysis

The compound, as part of a library of D–A compounds based on the BTZ group, has been used in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis

The compound has good drug-like properties . It was found to be more potent against Candida spp. when compared with the reference drugs Fluconazole and Ketoconazole .Applications De Recherche Scientifique

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds derived from benzothiazoles and benzodioxanes has been explored for their anti-inflammatory and analgesic properties. For instance, the synthesis of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These findings suggest that compounds with similar structural features, such as N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, could have applications in the development of new therapeutic agents.

Antimicrobial and Antiproliferative Effects

Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has indicated their potential in antimicrobial, anti-inflammatory, and anticonvulsant applications (Patel et al., 2009). Additionally, derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been evaluated for their antiproliferative and anti-HIV activities, showcasing the versatility of benzothiazole derivatives in medical research (Al-Soud et al., 2010).

Antimalarial and COVID-19 Applications

The antimalarial activities of sulfonamides and their potential utility against COVID-19 have been investigated through computational calculations and molecular docking studies. This research highlights the significance of sulfonamide derivatives in addressing contemporary health challenges (Fahim & Ismael, 2021).

Molecular Docking and Computational Studies

The exploration of sulfonamide derivatives based on 1,4-benzodioxane has included pharmacological evaluations and computational docking studies, emphasizing the role of these compounds in enzyme inhibition and antimicrobial activity (Irshad, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S2/c1-13-11-25(12-14(2)31-13)33(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-9-18-19(10-20(17)32-22)30-8-7-29-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJYGAETZHOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)